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Compound of Interest

Compound Name: Methyldichlorosilane

Cat. No.: B044661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

methyldichlorosilane (CH₃SiHCl₂), a key intermediate in the synthesis of silicon-containing

compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) characteristics, offering valuable data for substance identification,

purity assessment, and structural elucidation.

Spectroscopic Data Summary
The quantitative spectroscopic data for methyldichlorosilane is summarized in the tables

below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

0.879 Doublet 2.3 Si-CH₃

5.586 Quartet 2.3 Si-H

J(Si-29, H) = 224 Hz for the Si-H proton and 8 Hz for the methyl protons.[1]
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Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

3.4 CH₃

Note: ¹³C NMR data for methyldichlorosilane is available from commercial suppliers such as

Sigma-Aldrich.[2]

Table 3: ²⁹Si NMR Spectroscopic Data

Chemical Shift (δ) ppm

-1.5

Note: The chemical shift is relative to tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy
Table 4: Principal Infrared Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2970 Medium C-H stretch (asymmetric)

2910 Medium C-H stretch (symmetric)

2200 Strong Si-H stretch

1410 Medium CH₃ deformation (asymmetric)

1260 Strong
CH₃ symmetric deformation

(umbrella mode)

800 Very Strong Si-C stretch / CH₃ rock

540 Very Strong Si-Cl₂ stretch

Data is based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.[4]
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Mass Spectrometry (MS)
Table 5: Major Mass Spectral Peaks (Electron Ionization)

m/z Relative Intensity (%) Assignment

114 25 [CH₃SiHCl₂]⁺ (Molecular Ion)

116 16 Isotope peak of molecular ion

99 100 [SiHCl₂]⁺ (Base Peak)

80 20 [CH₃SiCl]⁺

64 15 [SiCl]⁺

Data is from electron ionization mass spectrometry.[5]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H, ¹³C, ²⁹Si)
Sample Preparation: A solution of methyldichlorosilane is prepared in a deuterated solvent

(e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as

an internal standard for chemical shift referencing (0 ppm).[6]

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) is used.[2]

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a sufficient number of scans for an adequate signal-to-noise ratio, a

relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected

chemical shifts.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance the signal of carbon atoms. Due to the low natural abundance of ¹³C,
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a larger number of scans and a longer acquisition time are generally required compared to

¹H NMR.

²⁹Si NMR Acquisition: Due to the low gyromagnetic ratio and negative Nuclear Overhauser

Effect (NOE) of ²⁹Si, inverse-gated decoupling is often employed to obtain quantitative

spectra.[7] A longer relaxation delay is also necessary.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard.

Infrared (IR) Spectroscopy
Sample Handling: For a volatile liquid like methyldichlorosilane, the IR spectrum is typically

obtained in the gas phase using a gas cell with KBr or NaCl windows.[8] Alternatively, a thin

film can be prepared between two salt plates (KBr or NaCl).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty gas cell or salt plates is first recorded.

The sample is then introduced, and the sample spectrum is acquired. The instrument

software automatically subtracts the background to produce the final absorbance or

transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

Data Analysis: The positions and relative intensities of the absorption bands are identified

and assigned to specific molecular vibrations.

Mass Spectrometry (MS)
Sample Introduction: The volatile methyldichlorosilane sample is introduced into the mass

spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The molecular ion and characteristic fragment ions are identified.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the structural information they provide for methyldichlorosilane.
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Caption: Workflow of Spectroscopic Analysis for Methyldichlorosilane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://m.chemicalbook.com/SpectrumEN_75-54-7_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/6376
https://spectrabase.com/spectrum/ttND7f0GhH
https://webbook.nist.gov/cgi/cbook.cgi?ID=C75547&Mask=80
https://webbook.nist.gov/cgi/cbook.cgi?ID=C75547&Mask=200
https://www.researchgate.net/publication/319984588_Protocol_for_Calculating_13_C_Nuclear_Magnetic_Resonance_Chemical_Shifts_of_Flexible_Organic_Molecules
https://chem.ch.huji.ac.il/nmr/techniques/1d/row3/si.html
https://files.core.ac.uk/download/pdf/11759525.pdf
https://www.benchchem.com/product/b044661#spectroscopic-data-nmr-ir-mass-spec-of-methyldichlorosilane
https://www.benchchem.com/product/b044661#spectroscopic-data-nmr-ir-mass-spec-of-methyldichlorosilane
https://www.benchchem.com/product/b044661#spectroscopic-data-nmr-ir-mass-spec-of-methyldichlorosilane
https://www.benchchem.com/product/b044661#spectroscopic-data-nmr-ir-mass-spec-of-methyldichlorosilane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b044661?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

